3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-7-methoxy-6-propylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-3-6-13-9-15-19(11-18(13)23-2)24-12-16(21(15)22)20-10-14-7-4-5-8-17(14)25-20/h4-5,7-12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTYSTTXSOFJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these strategies due to their efficiency and high yield.
Chemical Reactions Analysis
Substitution Reactions
The aromatic rings in the compound facilitate electrophilic substitution:
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Electrophilic substitution at the benzofuran or chromenone moieties (e.g., nitration, halogenation) could introduce additional functional groups.
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O-arylation or C–H activation may occur under transition-metal catalysis (e.g., CuI with 1,10-phenanthroline) .
Oxidation Reactions
The chromenone core can undergo oxidation to form quinone derivatives:
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Aerobic oxidation (e.g., using DMSO/I₂) converts chromenones to quinones, altering their redox properties .
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Enzymatic oxidation (e.g., lipase-catalyzed) may also participate in oxidative cyclization .
Tandem Reactions
The compound’s structural complexity enables participation in tandem processes:
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O-arylation-oxidative coupling with o-haloarylaldehydes under CuI catalysis forms chromenopyrazole hybrids .
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Microwave-assisted cyclization shortens reaction times and improves yields compared to conventional heating .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one is C22H20O4, with a molecular weight of approximately 348.398 g/mol. The compound features a chromenone backbone substituted with a benzofuran moiety and methoxy groups, which contribute to its biological activities and chemical reactivity.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of flavonoids, including this compound. Research indicates that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing chronic diseases associated with oxidative damage, such as cancer and cardiovascular diseases .
Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines. This mechanism suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .
Anticancer Potential
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have reported that it induces apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways, making it a candidate for further investigation as an anticancer agent .
Photovoltaic Materials
The unique electronic properties of flavonoids enable their use in organic photovoltaic devices. Research has explored the incorporation of this compound into polymer matrices to enhance light absorption and charge transport properties, potentially improving the efficiency of solar cells .
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, this compound has been studied as a sensitizer due to its ability to absorb visible light and convert it into electrical energy. Its structural characteristics allow for effective electron injection into the conduction band of semiconductor materials used in these cells .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study 2 | Anti-inflammatory | Inhibited pro-inflammatory cytokine production in cell cultures. |
| Study 3 | Anticancer | Induced apoptosis in various cancer cell lines with minimal toxicity to normal cells. |
| Study 4 | Photovoltaics | Enhanced light absorption when incorporated into organic solar cells. |
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The benzofuran moiety plays a crucial role in its biological activity, allowing it to bind effectively to its targets .
Comparison with Similar Compounds
Structural and Functional Group Differences
Target Compound :
- Core : Chromen-4-one.
- Substituents :
- Position 3: 1-Benzofuran-2-yl (aromatic fused ring).
- Position 6: Propyl chain (C₃H₇).
- Position 7: Methoxy (-OCH₃).
Comparative Compounds :
1. 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (FDB000698) :
- Core : Chromen-4-one.
- Substituents :
- Position 3: 4-Hydroxyphenyl (-C₆H₄OH).
- Position 6: Methoxy (-OCH₃).
- Position 7: Hydroxyl (-OH).
- Key Differences :
- Replaces benzofuran with a polar 4-hydroxyphenyl group.
- Hydroxyl at position 7 increases hydrogen-bonding capacity and aqueous solubility compared to methoxy.
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol :
- Core : Isoxazole (4,5-dihydro-1,2-oxazole).
- Substituents :
- Position 5: Benzofuran-2-yl and hydroxyl (-OH).
- Position 3: 4-Methylphenyl (-C₆H₄CH₃).
- Key Differences :
- Isoxazole core (vs. chromenone) introduces different electronic and conformational properties.
- Hydroxyl group enables O–H···N hydrogen bonding in crystal packing .
Physicochemical and Pharmacological Implications
Key Observations :
- The target compound’s propyl group increases lipophilicity, favoring passive diffusion across biological membranes but reducing aqueous solubility.
- FDB000698 ’s hydroxyl groups enhance solubility and hydrogen-bonding interactions, making it more suitable for hydrophilic environments .
- The isoxazole derivative ’s dihydroisoxazole core and hydroxyl group enable unique conformational flexibility (envelope puckering) and hydrogen-bonded crystal packing, which may influence solid-state stability .
Biological Activity
3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a notable compound within the class of benzofuran derivatives, recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant research findings.
Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their extensive biological activities, which include antimicrobial , anticancer , and anti-inflammatory properties. The structural characteristics of these compounds significantly influence their biological efficacy. For instance, the presence of specific functional groups can enhance or inhibit their activity against various biological targets.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways and molecular targets:
- Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties. The compound exhibits inhibitory effects against various bacteria and fungi, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The exact mechanism involves modulation of signaling pathways associated with cell survival and death .
Antimicrobial Activity
Recent studies have shown that this compound exhibits potent antimicrobial activity against a range of pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 10 μg/mL |
| Candida albicans | 12 μg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these activities are as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 58 |
| A549 | 45 |
These results indicate a promising anticancer profile, warranting further investigation into its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results showed significant inhibition against both gram-positive and gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .
- Cancer Cell Proliferation : In another study focused on the anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, supporting its role as a potential anticancer therapeutic .
Q & A
Q. Methodological
- Hydrogen bonding : Use Mercury software to measure donor-acceptor distances (e.g., O–H···N bonds < 2.5 Å) and angles (>120°).
- π-π interactions : Calculate centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<30°) between aromatic rings, as observed in benzofuran derivatives .
- Thermal ellipsoids : Analyze anisotropic displacement parameters in SHELXL to assess molecular rigidity .
What strategies address low yields in the final synthetic step?
Q. Advanced
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for Suzuki coupling efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h reflux) to minimize side reactions.
- Purification : Use preparative HPLC with a water-acetonitrile gradient (5–95%) to isolate the target compound from byproducts .
How does the compound’s conformation in solution compare to its crystal structure?
Q. Advanced
- NMR/SC-XRD alignment : Compare dihedral angles from NOESY (solution) and SC-XRD (solid state). For example, the benzofuran-chromenone dihedral may differ by 5–10° due to crystal packing forces.
- DFT conformational search : Perform relaxed potential energy surface scans to identify low-energy conformers in solution .
What are best practices for sharing crystallographic data to ensure reproducibility?
Q. Methodological
- Deposit data : Upload CIF files to the Cambridge Structural Database (CSD) or CCDC.
- Metadata inclusion : Provide experimental details (temperature, radiation source) and refinement parameters (R-factor, residual density).
- Open access : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
